REACTION_CXSMILES
|
Cl.[F:2][CH:3]([F:10])[CH:4]([NH2:9])[CH2:5][C:6]([OH:8])=[O:7].[C:11](OC([O-])=O)([O-])=O.[C:18](=[O:21])(O)[O-:19].[Na+].[Cl-].[Na+].O1[CH2:29][CH2:28][CH2:27]C1>O>[F:2][CH:3]([F:10])[CH:4]([NH:9][C:18]([O:19][C:28]([CH3:27])([CH3:29])[CH3:11])=[O:21])[CH2:5][C:6]([OH:8])=[O:7] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC(C(CC(=O)O)N)F
|
Name
|
|
Quantity
|
0.916 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])OC(=O)[O-]
|
Name
|
|
Quantity
|
0.336 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
FC(C(CC(=O)O)NC(=O)OC(C)(C)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |